molecular formula C13H16Cl2N2O4 B2961606 4-(2,6-Dichloroanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid CAS No. 1026766-23-3

4-(2,6-Dichloroanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid

Cat. No.: B2961606
CAS No.: 1026766-23-3
M. Wt: 335.18
InChI Key: SRVGTIIGTBNMOW-UHFFFAOYSA-N
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Description

4-(2,6-Dichloroanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid is a specialized chemical compound of significant interest in medicinal chemistry and pharmacology research. This molecule is designed for investigating structure-activity relationships, particularly in the inhibition of specific enzymatic pathways. The anilino and oxobutanoic acid motifs are functional groups often explored in the development of kinase inhibitors . Kinase inhibitors are a major focus in oncological research for their potential to disrupt aberrant signaling in cancer cells . The dichloro-substituted aniline moiety may contribute to enhanced binding affinity within enzyme active sites, a feature observed in other small-molecule inhibitors . The methoxyethylamino side chain is incorporated to improve the compound's solubility and pharmacokinetic properties, which is a critical consideration in the optimization of lead compounds for therapeutic applications . Researchers are employing this reagent in high-throughput screening assays to identify and validate novel targets, as well as in the synthesis of more complex molecular entities for probing biological mechanisms. Its primary research value lies in its utility as a key intermediate or a core scaffold for the design and development of potential therapeutic agents targeting a range of diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(2,6-dichloroanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O4/c1-21-6-5-16-10(13(19)20)7-11(18)17-12-8(14)3-2-4-9(12)15/h2-4,10,16H,5-7H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVGTIIGTBNMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(CC(=O)NC1=C(C=CC=C1Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dichloroanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the dichloroaniline derivative. The initial step may include the nitration of aniline followed by chlorination to introduce the dichloro groups

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or ethyl iodide (C2H5I).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical structures, which are valuable in research and development.

Biology: In biological research, the compound serves as a tool for studying enzyme mechanisms and protein interactions. Its structural features make it suitable for probing biological systems and understanding molecular processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, herbicides, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-(2,6-Dichloroanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the context in which the compound is used, whether in research, medicine, or industry.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Molecular Weight (g/mol) Solubility (Water) pKa (Approx.) Notable Features
Target Compound 2,6-dichloroanilino (4); 2-methoxyethylamino (2) 334.18 Moderate* ~2.5–3.0† High lipophilicity; potential metabolic stability
4-Anilino-4-oxobutanoic acid (CAS 102-14-7) Anilino (4) 179.18 Low 2.81‡ Simplest analog; limited bioactivity
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-methylanilino; α,β-unsaturated acid 207.20 Insoluble 2.81 Conjugated double bond; UV activity
4-(5-Chloro-2-methoxyanilino)-4-oxobutanoic acid 5-Cl, 2-OMe-anilino (4) 257.67 Moderate N/A Mixed halogen/methoxy substitution
4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid 4-I-anilino; methylene 331.10 Low N/A Heavy atom (I); crystalline (monoclinic)
4-(2-Ethylanilino)-4-oxobutanoic acid 2-Et-anilino (4) 221.25 Low N/A Alkyl substituent; higher boiling point (462°C)

*Estimated based on methoxyethyl group’s polarity. †Predicted from electron-withdrawing Cl groups. ‡From .

Structural and Functional Insights

  • Electron-Withdrawing Effects: The 2,6-dichloroanilino group in the target compound increases acidity (lower pKa) compared to non-halogenated analogs like 4-anilino-4-oxobutanoic acid.
  • Solubility: The 2-methoxyethylamino group introduces ether oxygen atoms, improving aqueous solubility relative to analogs with hydrophobic substituents (e.g., 4-(2-ethylanilino)-4-oxobutanoic acid) .
  • Metabolic Stability: suggests dichloroaniline derivatives are resistant to biodegradation, implying the target compound may have prolonged biological activity compared to non-chlorinated analogs .

Biological Activity

4-(2,6-Dichloroanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid, a compound with significant potential in medicinal chemistry, has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C14H16Cl2N2O3
  • Molecular Weight: 335.19 g/mol

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study conducted on various substituted derivatives demonstrated effective antibacterial activity against strains such as E. coli and Staphylococcus aureus.

CompoundMIC (µg/ml)Activity Against
4-(Dichloroanilino)10E. coli
4-(Dichloroanilino)15S. aureus

These results suggest that the presence of the dichloroaniline moiety enhances the compound's efficacy against bacterial pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation.

Case Study:
In a study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration), indicating strong potential as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been evaluated through various assays. It demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

TreatmentTNF-alpha (pg/ml)IL-6 (pg/ml)
Control200150
Compound (10 µM)8060

These findings suggest that the compound may serve as a therapeutic agent for inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity: The compound inhibits enzymes involved in inflammatory responses and microbial resistance.
  • Modulation of Cell Signaling Pathways: It affects pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.

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